molecular formula C24H20N2O5 B13734810 Prop-2-ynyl 2-amino-6-(2-methylpyridin-4-yl)-4-(2-oxo-2-(prop-2-ynyloxy)ethyl)-4H-chromene-3-carboxylate

Prop-2-ynyl 2-amino-6-(2-methylpyridin-4-yl)-4-(2-oxo-2-(prop-2-ynyloxy)ethyl)-4H-chromene-3-carboxylate

Cat. No.: B13734810
M. Wt: 416.4 g/mol
InChI Key: HLNKVUKTJMCVKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CXL146 involves the formation of the 4H-chromene core structure, which is achieved through a series of organic reactions. The specific synthetic route and reaction conditions for CXL146 are detailed in various research articles. Typically, the synthesis involves the use of starting materials such as substituted benzaldehydes and malononitrile, which undergo a Knoevenagel condensation followed by cyclization to form the chromene core .

Industrial Production Methods

While detailed industrial production methods for CXL146 are not extensively documented, the compound’s synthesis on a larger scale would likely involve optimization of the laboratory-scale reactions to ensure higher yields and purity. This would include the use of scalable reaction conditions, efficient purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

CXL146 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving CXL146 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from the reactions of CXL146 depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized chromene derivatives, while substitution reactions can introduce new functional groups to the chromene core .

Mechanism of Action

CXL146 exerts its effects by targeting the 78-kDa glucose-regulated protein (GRP78), an endoplasmic reticulum chaperone that plays a crucial role in regulating endoplasmic reticulum stress. The compound activates the unfolded protein response, leading to a series of downstream events, including the activation of extracellular signal-regulated kinase 1/2 and c-Jun N-terminal kinase. These events ultimately result in apoptosis of multidrug-resistant cancer cells .

Comparison with Similar Compounds

Similar Compounds

CXL146 is part of a broader class of 4H-chromene derivatives. Similar compounds include other chromene-based molecules that also target GRP78 and exhibit selective cytotoxicity towards multidrug-resistant cancer cells .

Uniqueness

What sets CXL146 apart from other similar compounds is its high selectivity and potency in targeting GRP78. This selectivity makes it particularly effective in overcoming multidrug resistance in cancer cells, a significant challenge in cancer therapy .

Properties

Molecular Formula

C24H20N2O5

Molecular Weight

416.4 g/mol

IUPAC Name

prop-2-ynyl 2-amino-6-(2-methylpyridin-4-yl)-4-(2-oxo-2-prop-2-ynoxyethyl)-4H-chromene-3-carboxylate

InChI

InChI=1S/C24H20N2O5/c1-4-10-29-21(27)14-19-18-13-16(17-8-9-26-15(3)12-17)6-7-20(18)31-23(25)22(19)24(28)30-11-5-2/h1-2,6-9,12-13,19H,10-11,14,25H2,3H3

InChI Key

HLNKVUKTJMCVKX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=CC3=C(C=C2)OC(=C(C3CC(=O)OCC#C)C(=O)OCC#C)N

Origin of Product

United States

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